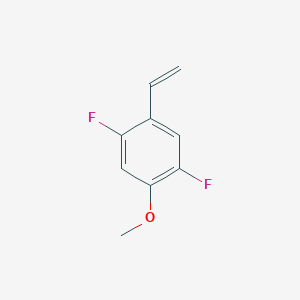

1,4-Difluoro-2-methoxy-5-vinylbenzene

Description

Current Landscape of Research on Fluorinated Aromatic Vinyl Ethers

Research into fluorinated aromatic vinyl ethers and related compounds, such as fluorostyrenes, is an active area of materials science and organic synthesis. These monomers are valued for their ability to produce polymers with unique and desirable properties. The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical characteristics, leading to enhanced thermal stability, chemical resistance, and specific optical and dielectric properties.

Current research efforts are largely focused on the synthesis of novel fluorinated monomers and their subsequent polymerization. researchgate.netresearchgate.net Scientists are exploring various synthetic routes to these compounds, including palladium-catalyzed cross-coupling reactions, to efficiently create a diverse range of monomers. researchgate.net The polymerization of these monomers is studied using different techniques, including radical and cationic polymerization, to produce fluoropolymers. researchgate.net These materials are investigated for high-performance applications, such as their use in advanced fluoroelastomers, as specialized surface agents, and in materials for microlithography and optics. researchgate.net

Significance of 1,4-Difluoro-2-methoxy-5-vinylbenzene in Contemporary Chemical Research

While specific research literature on this compound is not extensively available, its significance can be inferred from its complex molecular structure. As a highly substituted aromatic compound, it represents a specialized monomer for the synthesis of advanced functional polymers. The unique combination of two fluorine atoms, a methoxy (B1213986) group, and a polymerizable vinyl group on a benzene (B151609) ring suggests its potential utility in creating materials with precisely engineered properties.

The strategic placement of these functional groups allows for fine-tuning of the electronic and steric environment of the molecule. This makes this compound a potentially valuable building block in fields such as:

Materials Science: For creating specialty polymers with high thermal stability, solvent resistance, and specific refractive indices or dielectric constants.

Organic Synthesis: As an intermediate in the synthesis of complex molecules, where the vinyl group can be further functionalized after polymerization or used in various organic reactions.

Agrochemicals and Pharmaceuticals: Fluorinated organic compounds are of significant interest in these areas due to their enhanced metabolic stability and bioavailability. While no direct applications are documented, its structure is analogous to motifs found in bioactive molecules.

Structural Features and their Fundamental Implications for Reactivity and Polymerization Phenomena

The reactivity of this compound is governed by the interplay of its three distinct functional groups attached to the aromatic core. Each substituent exerts electronic and steric effects that influence the behavior of the molecule in chemical reactions.

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R or +M effect). researchgate.net This resonance effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom. In the case of fluorine, the inductive effect is generally considered to be stronger than its resonance effect. researchgate.net The presence of two fluorine atoms amplifies this electron withdrawal.

Sterically, fluorine is relatively small, but its presence can still influence the approach of reagents to the ring.

Table 1: Electronic Effects of Fluorine on an Aromatic Ring

| Effect Type | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal through the sigma bond due to high electronegativity. | Deactivates the entire ring towards electrophilic attack. |

| Resonance Effect (+R) | Weak electron donation of lone pairs into the pi system. | Tends to direct incoming electrophiles to ortho/para positions. |

This is an interactive data table. You can sort and filter the data.

The methoxy group (-OCH₃) has a dual electronic influence on the aromatic ring. The oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its powerful electron-donating resonance effect (+R), where one of the oxygen's lone pairs delocalizes into the aromatic π-system.

This strong resonance donation substantially increases the electron density of the ring, making it much more reactive towards electrophilic substitution than benzene. researchgate.net The effect is most pronounced at the positions ortho and para to the methoxy group. In this compound, the methoxy group strongly activates the ring, counteracting the deactivating effect of the fluorine atoms.

The vinyl group (-CH=CH₂) is the primary site for polymerization. As an alkene, it can undergo a variety of addition reactions. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing fluorine atoms will modulate the electron density of the vinyl group's double bond.

The primary reactions involving the vinyl moiety include:

Polymerization: The vinyl group allows the molecule to act as a monomer in chain-growth polymerization, typically via radical or ionic (anionic, cationic) mechanisms, to form polystyrene-like polymers. researchgate.netnih.gov

Electrophilic Addition: The double bond can react with electrophiles, although this is less common for styrenic systems compared to polymerization.

Coupling Reactions: The vinyl group can participate in various metal-catalyzed cross-coupling reactions. sigmaaldrich.com

Table 2: Summary of Functional Groups and their Primary Influence

| Functional Group | Position | Primary Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Fluorine | 1, 4 | Strong Inductive Withdrawal (-I) | Deactivates aromatic ring |

| Methoxy | 2 | Strong Resonance Donation (+R) | Activates aromatic ring |

This is an interactive data table. You can sort and filter the data.

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

1-ethenyl-2,5-difluoro-4-methoxybenzene |

InChI |

InChI=1S/C9H8F2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h3-5H,1H2,2H3 |

InChI Key |

GTBMXVPKDVIBMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C=C)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,4 Difluoro 2 Methoxy 5 Vinylbenzene

Established Synthetic Routes to Substituted Vinylbenzenes

The synthesis of vinylbenzenes, or styrenes, is a cornerstone of organic chemistry, with numerous methods developed to introduce the vinyl group onto an aromatic ring. These methods can be broadly categorized based on the key bond-forming strategy.

Electrophilic Aromatic Substitution Approaches to Functionalized Benzene (B151609) Derivatives

Electrophilic Aromatic Substitution (EAS) is a fundamental process for introducing functional groups onto a benzene ring. tutorsglobe.com In this type of reaction, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. scribd.comchemistry.coach The success of EAS lies in generating a potent electrophile, often with the aid of a catalyst. tutorsglobe.com

Key examples of EAS reactions that are instrumental in creating precursors for substituted vinylbenzenes include:

Friedel-Crafts Alkylation and Acylation: These reactions attach alkyl or acyl groups to the aromatic ring. scribd.comyoutube.com Friedel-Crafts alkylation involves reacting an alkyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com A significant challenge is the potential for carbocation rearrangements and polyalkylation, as the introduced alkyl group activates the ring to further substitution. youtube.com Friedel-Crafts acylation, which introduces a ketone, avoids these issues as the acyl group is deactivating. The resulting ketone can then be further modified.

Halogenation: This involves the introduction of halogen atoms (e.g., Cl, Br) onto the ring, typically using a Lewis acid catalyst like FeCl₃ or AlCl₃. chemistry.coach Halogenated benzenes are versatile intermediates for subsequent cross-coupling reactions to build more complex structures.

Nitration and Sulfonation: Nitration, the introduction of a nitro group (NO₂), and sulfonation, the introduction of a sulfonic acid group (SO₃H), are common EAS reactions that add deactivating, meta-directing groups. scribd.comchemistry.coach These groups can be chemically transformed later in a synthetic sequence. For instance, a nitro group can be reduced to an amine, which can then be converted into a variety of other functionalities. youtube.comyoutube.com

The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the benzene ring. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. libretexts.org

Catalytic Olefination Reactions for the Formation of (Difluorovinyl)benzenes

Creating vinyl groups, particularly those containing fluorine atoms, often requires more specialized catalytic methods beyond classical EAS. Transition metal-catalyzed reactions are particularly powerful for this purpose. These reactions often involve the functionalization of C-F or C-H bonds.

One prominent strategy involves the reaction of gem-difluoroalkenes with various transition metal catalysts (e.g., Cu, Pd, Ni, Co). nih.gov Many of these transformations proceed through a β-fluoride elimination pathway, where a metal-fluoride intermediate eliminates to form a new, monofluorinated alkene. nih.gov Another approach is the direct C-H functionalization of aromatic rings. For example, a palladium-catalyzed reaction between indole (B1671886) heterocycles and fluorinated diazoalkanes has been shown to produce gem-difluoro olefins through a C-H functionalization followed by β-fluoride elimination. researchgate.net

The synthesis of trifluorostyrene (B1584497) and difluorostyrene (B1617740) derivatives can also be achieved via palladium-catalyzed cross-coupling reactions. These methods couple aryl halides or arylboronic acids with a trifluorovinyl source, providing a direct route to these valuable monomers. researchgate.net

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

| Defluorinative Borylation | Cu(I) / Xantphos | gem-Difluoroalkenes, (Bpin)₂ | α-Boryl-α-fluoroalkenes | nih.gov |

| C-H/C-F Functionalization | Cobalt (Co) | gem-Difluoroalkenes, Indoles | Z-Fluoroalkenes | nih.gov |

| C-H Functionalization | Palladium (Pd) | Indoles, Fluorinated Diazoalkanes | gem-Difluoro olefins | researchgate.net |

| Cross-Coupling | Palladium (Pd) | Aryl Iodides, Trifluorovinyl Zinc Reagent | Trifluorostyrenes | researchgate.net |

Knoevenagel Condensation and Analogous Methods for Vinyl-Substituted Aromatic Compounds

The Knoevenagel condensation is a highly effective method for forming carbon-carbon double bonds. wikipedia.org The reaction involves the condensation of an aldehyde or ketone with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z), such as Z-CH₂-Z. wikipedia.org Common active methylene (B1212753) compounds include diethyl malonate, malonic acid, and ethyl acetoacetate. The reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.orgchemrxiv.org

The mechanism proceeds via a nucleophilic addition of the deprotonated active methylene compound (a carbanion) to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

A key variant is the Doebner modification, which uses pyridine (B92270) as the solvent and catalyst. This modification is particularly useful when one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid (e.g., malonic acid). Under these conditions, the initial condensation product undergoes decarboxylation, leading to an α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org

The Knoevenagel condensation has been widely applied to aromatic aldehydes to produce a variety of substituted styrenes and cinnamic acid derivatives. nih.govacs.orgresearchgate.net The choice of catalyst, solvent, and reaction conditions can significantly influence the product selectivity and yield. nih.gov

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Ref. |

| 2-(1-phenylvinyl)benzaldehyde | Methyl Malonate | Piperidine, AcOH, Benzene, 80°C, 1.5h | Benzylidene Malonate | acs.org |

| 2-(1-phenylvinyl)benzaldehyde | Methyl Malonate | TiCl₄-pyridine, CH₂Cl₂, rt | Indene Derivative | acs.org |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine, Ethanol | α,β-Unsaturated Enone | wikipedia.org |

| Substituted Benzaldehydes | Isobutyl Cyanoacetate | Piperidine | Substituted Phenylcyanoacrylates | chemrxiv.org |

Targeted Synthesis of 1,4-Difluoro-2-methoxy-5-vinylbenzene

While general methods provide a toolbox for constructing substituted styrenes, the specific synthesis of this compound requires a tailored strategy that carefully considers the electronic and steric effects of the substituents to achieve the desired regiochemistry.

Precursor Selection and Rational Design for Regioselective Synthesis

A logical retrosynthetic approach would involve installing the vinyl group in a late-stage transformation from a suitable functionalized precursor. An aldehyde is an ideal handle for this purpose, as it can be readily converted to a vinyl group via olefination reactions like the Wittig reaction or Knoevenagel condensation. Therefore, the key intermediate is 2,5-difluoro-4-methoxybenzaldehyde (B1587805) .

The synthesis of this precursor could start from 1,4-difluoro-2-methoxybenzene . This starting material directs the regioselective introduction of the aldehyde group. The methoxy (B1213986) group is a strong activating, ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing. The position para to the methoxy group is blocked by a fluorine atom. The two positions ortho to the methoxy group are C1 and C3. The C1 position is sterically less hindered and is activated by both the methoxy group and the fluorine at C4. Therefore, an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like TiCl₄), would be expected to introduce the aldehyde group regioselectively at the C5 position (relative to the methoxy group), yielding the desired 2,5-difluoro-4-methoxybenzaldehyde .

An alternative precursor could be derived from 2,4-difluoro-1-nitrobenzene . As described in a patent for a related compound, a nucleophilic aromatic substitution with a methoxide (B1231860) source can selectively displace the fluorine at C4, which is activated by the para-nitro group, to yield 4-fluoro-2-methoxy-1-nitrobenzene. google.com Subsequent reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction to install a formyl group (or a group that can be converted to a formyl group), would also lead to a suitable aldehyde precursor, albeit through a longer route.

Optimization of Reaction Parameters for Enhanced Yields and Stereochemical Control

With the key intermediate, 2,5-difluoro-4-methoxybenzaldehyde , in hand, the final vinyl group can be installed. The Wittig reaction is a classic and reliable choice.

Proposed Synthesis via Wittig Reaction:

Reaction: 2,5-difluoro-4-methoxybenzaldehyde is reacted with a phosphonium (B103445) ylide, typically methyltriphenylphosphonium (B96628) bromide ((C₆H₅)₃PCH₃Br), in the presence of a strong base.

Base Selection: The choice of base is critical. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are required to deprotonate the phosphonium salt and generate the reactive ylide. The choice can affect the stereoselectivity of the resulting alkene, although for a terminal alkene like the target compound, this is not a concern.

Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are necessary to prevent quenching of the highly basic ylide and base.

Temperature: The ylide generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to maintain stability, followed by the addition of the aldehyde and gradual warming to room temperature to complete the reaction.

Optimization: To maximize the yield, careful control of stoichiometry is important. A slight excess of the Wittig reagent may be used to ensure complete consumption of the valuable aldehyde precursor. Reaction time and temperature can be monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of optimal conversion and minimize side-product formation. Purification would typically be achieved via column chromatography.

This targeted approach, combining regioselective electrophilic substitution to build a key aldehyde intermediate followed by a robust olefination reaction, represents a rational and efficient strategy for the synthesis of this compound.

Multi-step Synthetic Pathways for Complex Fluorinated Aromatic Vinyl Ethers

The synthesis of this compound can be strategically approached through a multi-step pathway that sequentially builds the molecule. A plausible and efficient route commences with the functionalization of a readily available fluorinated aromatic precursor, followed by the introduction of the vinyl group.

A key strategy involves the formylation of a suitable difluoromethoxybenzene derivative to introduce a carbonyl group, which then serves as a handle for the subsequent olefination to form the vinyl moiety. One common starting material for such a synthesis is 1,4-difluoro-2-methoxybenzene. The introduction of a formyl group at the 5-position is a critical step. This can be achieved through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. The methoxy group in 1,4-difluoro-2-methoxybenzene acts as an activating group, directing the formylation to the ortho and para positions. Due to steric hindrance from the methoxy group and the electronic influence of the fluorine atoms, the formylation is expected to occur regioselectively at the 5-position.

An alternative approach to formylation involves ortho-lithiation. Treatment of 1,4-difluoro-2-methoxybenzene with a strong base, such as n-butyllithium, can lead to deprotonation at the position ortho to the methoxy group (the 3-position). However, directed lithiation can be influenced by the fluorine substituents. A more controlled approach would be to start with a pre-functionalized precursor, such as 5-bromo-1,4-difluoro-2-methoxybenzene. Halogen-metal exchange with an organolithium reagent would generate a lithiated species at the 5-position, which can then be quenched with an electrophilic formylating agent like DMF to yield 1,4-difluoro-2-methoxy-5-benzaldehyde.

Once the key aldehyde intermediate is obtained, the final step is the introduction of the vinyl group. The Wittig reaction is a classic and highly effective method for this transformation. jove.comresearchgate.net This reaction involves the treatment of the aldehyde with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base. For the synthesis of a terminal vinyl group, methyltriphenylphosphonium bromide is a common Wittig reagent. The reaction of 1,4-difluoro-2-methoxy-5-benzaldehyde with the ylide generated from methyltriphenylphosphonium bromide would yield the desired this compound.

Table 1: Proposed Multi-step Synthesis of this compound

| Step | Reaction | Reactants | Product |

| 1 | Formylation (Vilsmeier-Haack) | 1,4-Difluoro-2-methoxybenzene, POCl₃, DMF | 1,4-Difluoro-2-methoxy-5-benzaldehyde |

| 2 | Wittig Olefination | 1,4-Difluoro-2-methoxy-5-benzaldehyde, Methyltriphenylphosphonium bromide, Strong Base | This compound |

Exploration of Novel Synthetic Approaches and Methodological Development

Beyond traditional multi-step pathways, contemporary organic synthesis offers a range of novel methods that can be applied to the construction of this compound, often with improved efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Aryl Vinyl Ether Architectures

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, and they offer a powerful alternative for the synthesis of vinylarenes. These methods typically involve the coupling of an aryl halide or pseudohalide with a vinylating agent in the presence of a palladium, nickel, or copper catalyst.

For the synthesis of this compound, a suitable precursor would be a halogenated derivative, such as 5-bromo-1,4-difluoro-2-methoxybenzene. This aryl bromide could then be subjected to a variety of vinylation protocols.

The Heck-Mizoroki reaction is a prominent example, involving the palladium-catalyzed coupling of an aryl halide with an alkene. nih.gov In this case, the reaction of 5-bromo-1,4-difluoro-2-methoxybenzene with ethylene (B1197577) gas under palladium catalysis would directly yield the target vinylbenzene. This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The Suzuki coupling provides another versatile route. nih.gov This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound. To synthesize this compound via this method, 5-bromo-1,4-difluoro-2-methoxybenzene could be coupled with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base.

Other notable transition metal-catalyzed vinylation methods include the Stille coupling (using vinyltin (B8441512) reagents) and the Negishi coupling (using vinylzinc reagents). These reactions offer a broad scope and functional group tolerance, making them attractive for the synthesis of complex molecules.

Table 2: Transition Metal-Catalyzed Approaches to this compound

| Reaction | Aryl Precursor | Vinylating Agent | Catalyst System |

| Heck-Mizoroki | 5-Bromo-1,4-difluoro-2-methoxybenzene | Ethylene | Palladium catalyst, Phosphine ligand, Base |

| Suzuki Coupling | 5-Bromo-1,4-difluoro-2-methoxybenzene | Vinylboronic acid | Palladium catalyst, Base |

| Stille Coupling | 5-Bromo-1,4-difluoro-2-methoxybenzene | Vinyltributyltin | Palladium catalyst |

| Negishi Coupling | 5-Bromo-1,4-difluoro-2-methoxybenzene | Vinylzinc chloride | Palladium or Nickel catalyst |

Stereoselective Synthesis of the Vinyl Functionality

While the synthesis of a terminal vinyl group, as in this compound, does not present stereochemical challenges, the principles of stereoselective vinyl synthesis are crucial for the broader class of vinyl ethers. The Wittig reaction, a cornerstone of olefination chemistry, offers a degree of stereocontrol in the formation of disubstituted alkenes. wikipedia.org

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed.

Non-stabilized ylides , typically those with alkyl substituents on the carbanion, generally lead to the formation of (Z)-alkenes with high selectivity. This is attributed to the kinetic control of the reaction, where the irreversible formation of a cis-oxaphosphetane intermediate is favored.

Stabilized ylides , which contain electron-withdrawing groups that can delocalize the negative charge of the carbanion, tend to produce (E)-alkenes as the major product. In this case, the initial steps of the reaction are often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate.

In the context of synthesizing a substituted vinylbenzene from an aldehyde, a modified Wittig reagent could be used to introduce a substituted vinyl group with a specific stereochemistry. For example, the reaction of 1,4-difluoro-2-methoxy-5-benzaldehyde with an ethyltriphenylphosphonium ylide could potentially yield both (E)- and (Z)-1-(1,4-difluoro-2-methoxyphenyl)-1-propene, with the ratio of isomers being influenced by the reaction conditions and the nature of the ylide.

Modern advancements in stereoselective olefination reactions, such as the Horner-Wadsworth-Emmons reaction and various transition metal-catalyzed olefination protocols, provide even greater control over the stereochemical outcome, allowing for the highly selective synthesis of either the (E) or (Z) isomer of a desired vinylarene.

Mechanistic Investigations of Chemical Transformations Involving 1,4 Difluoro 2 Methoxy 5 Vinylbenzene

Fundamental Reactivity of the Vinyl Group in Addition Reactions

The vinyl group (-CH=CH₂) of 1,4-Difluoro-2-methoxy-5-vinylbenzene is a site of significant chemical reactivity, primarily undergoing electrophilic addition reactions. When treated with a strong acid such as HCl or HBr, the reaction proceeds through a carbocation intermediate. youtube.com The initial step involves the protonation of the alkene's pi bond by the acid, which is the rate-determining step. This addition of a proton to the vinyl group results in the formation of a resonance-stabilized benzylic carbocation. youtube.com

The stability of this carbocation is a key factor in the reaction's progression. The positive charge at the benzylic position can be delocalized into the aromatic ring through resonance. youtube.com This delocalization significantly lowers the activation energy for the formation of the intermediate, making the reaction favorable. Although several positions in the benzylic carbocation are electrophilic, the subsequent nucleophilic attack, for instance by a bromide ion, predominantly occurs at the benzylic position. This is because such an attack allows for the retention of the stable aromatic sextet. youtube.com If the benzylic carbocation is prochiral, the nucleophilic attack can occur from either face, leading to a racemic mixture of the resulting benzylic halide. youtube.com

Aromatic Reactivity and Substitution Patterns under Diverse Chemical Environments

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, and the regiochemical outcome is dictated by the directing effects of the existing substituents. Substituents on a benzene ring can be broadly classified as activating or deactivating, and as ortho,para-directing or meta-directing. researchgate.netwikipedia.org

The methoxy (B1213986) group (-OCH₃) is a strongly activating group and an ortho,para-director. minia.edu.egorganicchemistrytutor.com Its activating nature stems from its ability to donate electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com This resonance effect is particularly pronounced at the ortho and para positions. organicchemistrytutor.com

Fluorine atoms, on the other hand, are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I). stackexchange.com However, they are also ortho,para-directors because of their ability to donate electron density through resonance (+M or +R effect), which stabilizes the intermediate carbocation (arenium ion) formed during ortho and para attack. wikipedia.orgstackexchange.com

The vinyl group is also considered an activating group that directs to the ortho and para positions. quora.compearson.com This is due to the resonance interaction between the pi system of the vinyl group and the aromatic ring. quora.com

In this compound, these directing effects must be considered in concert. The methoxy group at position 2 strongly directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The vinyl group at position 5 directs to its ortho (positions 4 and 6) and para (position 2) positions. The fluorine atoms at positions 1 and 4 are ortho,para-directors, but their deactivating nature makes them less influential than the strongly activating methoxy group.

Given the positions of the substituents, the most activated and sterically accessible positions for electrophilic attack would be positions 3 and 6. The powerful ortho,para-directing ability of the methoxy group is likely to be the dominant factor in determining the substitution pattern.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -F | 1 | Deactivating | ortho, para |

| -OCH₃ | 2 | Strongly Activating | ortho, para |

| -F | 4 | Deactivating | ortho, para |

| -CH=CH₂ | 5 | Activating | ortho, para |

Elucidation of the Role of Fluorine and Methoxy Substituents in Reaction Pathways

The reactivity of this compound is a direct consequence of the electronic properties of its fluorine and methoxy substituents. These groups exert both inductive and resonance effects, which can either reinforce or oppose each other. chemistrysteps.com

The methoxy group is characterized by a strong electron-donating resonance effect (+M) and a moderate electron-withdrawing inductive effect (-I). chemistrysteps.com The resonance effect, which involves the donation of a lone pair of electrons from the oxygen atom into the aromatic pi system, is generally the dominant effect for activating the ring towards electrophilic substitution. libretexts.org This increased electron density is most pronounced at the ortho and para positions, leading to the observed directing effect. organicchemistrytutor.com

In this compound, the interplay of these effects is complex. The strongly activating methoxy group will significantly increase the electron density of the ring, making it more susceptible to electrophilic attack than a simple difluorobenzene. The deactivating inductive effects of the two fluorine atoms will somewhat temper this activation. The combination of a strong activating group and two deactivating groups on the same ring leads to a nuanced reactivity profile that can be exploited for selective chemical transformations.

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity |

|---|---|---|---|

| -OCH₃ | Electron-withdrawing | Strongly electron-donating | Strongly Activating |

| -F | Strongly electron-withdrawing | Weakly electron-donating | Deactivating |

Reductive Transformations of Fluorinated Vinylbenzenes

The vinyl group of fluorinated vinylbenzenes, such as this compound, can undergo reductive transformations, most commonly through catalytic hydrogenation. This process involves the addition of hydrogen across the double bond to form the corresponding ethylbenzene (B125841) derivative.

Catalytic hydrogenation of styrenes (vinylarenes) is a well-established reaction and typically proceeds readily. youtube.com Various catalysts can be employed, including heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, as well as homogeneous catalysts. youtube.comresearchgate.net The reaction generally occurs under mild conditions of hydrogen pressure and temperature.

For this compound, the hydrogenation would selectively reduce the vinyl group without affecting the aromatic ring or the fluoro and methoxy substituents under standard conditions. The product would be 1,4-Difluoro-2-methoxy-5-ethylbenzene. The selectivity for the reduction of the alkene in the presence of an aromatic ring is a common feature of catalytic hydrogenation, as the conditions required to reduce the highly stable benzene ring are typically much more vigorous.

Recent advances in catalysis have also explored nickel-catalyzed asymmetric reductive diarylation of vinylarenes, which allows for the preparation of chiral α,α,β-triarylated ethane (B1197151) scaffolds. nih.gov While this specific transformation may not be directly applicable to simple reduction, it highlights the ongoing research into the reductive functionalization of vinylarenes.

Proton Transfer Reaction Studies of Related Difluorobenzene Species

Proton transfer reactions are fundamental in chemistry, and the acidity of C-H bonds in aromatic systems can be significantly influenced by substituents. Theoretical studies have been conducted to determine the gas-phase acidity of various fluorine-substituted benzenes. flinders.edu.au These studies indicate that the presence of fluorine atoms generally increases the acidity of the aromatic protons compared to benzene.

Experimental studies using Fourier transform ion cyclotron resonance mass spectrometry have investigated the gas-phase reactions of various anions with fluorobenzene (B45895) and 1,4-difluorobenzene. nih.gov These experiments have shown that strong bases can abstract a proton from the aromatic ring, with the position of proton abstraction being dependent on the nature of the base. For 1,4-difluorobenzene, a gas-phase acidity (ΔH°acid) of 1592 ± 8 kJ mol⁻¹ has been determined. nih.gov

Furthermore, the proton affinities of fluorobenzenes have been investigated. researchgate.net Fluorobenzene has a higher proton affinity than benzene, indicating that the fluorine substituent, despite its inductive electron withdrawal, can stabilize the protonated species, likely through its pi-donating ability. researchgate.net For difluorobenzenes, the site of protonation can depend on the protonating agent. sci-hub.ru Stronger Brønsted acids can lead to protonation on both the aromatic ring and the fluorine atoms. sci-hub.ru These studies provide a foundational understanding of the proton transfer behavior of difluorinated aromatic systems, which is relevant to the reactivity of this compound in acidic or basic media.

Polymerization Science and Technology of 1,4 Difluoro 2 Methoxy 5 Vinylbenzene

Homopolymerization Studies

Homopolymerization refers to the process where a single type of monomer, in this case, 1,4-Difluoro-2-methoxy-5-vinylbenzene, bonds together to form a polymer. Studies in this area would focus on the kinetics and mechanisms of this reaction and the applicability of various polymerization techniques.

Radical Homopolymerization Kinetics and Mechanistic Elucidation

The study of radical homopolymerization kinetics for a new monomer like this compound would involve determining the rate of polymerization and how it is influenced by factors such as monomer concentration, initiator concentration, and temperature. The substituents on the benzene (B151609) ring—two electron-withdrawing fluorine atoms and one electron-donating methoxy (B1213986) group—would be expected to influence the reactivity of the vinyl group and the stability of the propagating radical. Generally, electron-withdrawing groups can increase the polymerization rate of substituted styrenes. cmu.edu However, without experimental data, the precise kinetic parameters remain unknown.

Data on Radical Homopolymerization Kinetics

No data has been reported in the literature for the radical homopolymerization kinetics of this compound.

Application of Controlled Polymerization Techniques

Controlled or "living" polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are often applied to new monomers to synthesize polymers with well-defined molecular weights and low polydispersity. The suitability of these techniques for this compound would need to be experimentally verified. For substituted styrenes, ATRP has been shown to be effective, with monomers bearing electron-withdrawing groups often exhibiting better polymerization control. cmu.edu The presence of fluoro and methoxy groups on the monomer could influence the stability of the dormant species in ATRP, which is a key factor for a controlled process. cmu.edu

Data on Controlled Polymerization

There are no published studies on the application of controlled polymerization techniques to this compound.

Copolymerization with Co-Monomers

Copolymerization involves the polymerization of two or more different monomers. This is a common strategy to create materials with properties that are a blend of the constituent homopolymers or are entirely new.

Radical Copolymerization with Vinyl Benzene and Other Unsaturated Monomers

Investigating the radical copolymerization of this compound with common comonomers like vinyl benzene (styrene) or acrylates would be a standard approach to understand its reactivity in a copolymerization system. The electronic and steric effects of the difluoro and methoxy substituents would play a significant role in how readily this monomer incorporates into a growing polymer chain alongside another monomer. For instance, in the copolymerization of styrene (B11656) with fluorinated styrenes, the tendency to form alternating or random copolymers can be influenced by π-π stacking interactions between the aromatic rings. acs.org

Determination of Monomer Reactivity Ratios and Copolymer Compositional Drift

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same monomer versus the other monomer. These ratios are determined experimentally and are essential for predicting the composition of the resulting copolymer. For example, the radical copolymerization of styrene (M1) with various substituted styrenes (M2) shows a range of reactivity ratios depending on the substituent. cmu.edu The product of the reactivity ratios (r1r2) indicates the tendency of the system towards alternation (r1r2 → 0), ideal random copolymerization (r1r2 = 1), or blockiness (r1r2 > 1). Without experimental data for this compound, its reactivity ratios with any comonomer are unknown.

Monomer Reactivity Ratios

No monomer reactivity ratios have been reported for the copolymerization of this compound with any comonomer.

Synthesis of Copolymers with Tailored Molecular Architectures

The ability to control the polymerization of this compound, particularly through living polymerization techniques, would open the door to synthesizing advanced copolymer architectures such as block copolymers. psu.edunih.gov Block copolymers, consisting of long sequences of one monomer followed by sequences of another, can self-assemble into nanostructures, which is of great interest for various applications. The synthesis of such tailored architectures would depend on the successful implementation of a controlled polymerization process for this specific monomer.

Investigation of Structure-Property Relationships in Polymeric Materials Derived from this compound

The unique combination of fluoro, methoxy, and vinyl functional groups on the benzene ring of this compound is anticipated to impart a distinct set of properties to its corresponding polymer, poly(this compound). The relationship between the monomer's structure and the polymer's properties can be systematically examined by considering the influence of each substituent on the polymer backbone.

Influence of Fluoro Groups: The two fluorine atoms are expected to have a profound impact on the polymer's properties. The high electronegativity of fluorine can lead to strong, polar C-F bonds, which in turn can increase the polymer's thermal stability and chemical resistance. The presence of fluorine is also known to lower the surface energy of materials, which would likely result in polymers with low friction coefficients and hydrophobic characteristics. Furthermore, the introduction of fluorine atoms can significantly alter the electronic properties of the polymer, potentially leading to a lower dielectric constant compared to non-fluorinated analogues.

Influence of the Methoxy Group: The methoxy (-OCH3) group, being an electron-donating group, can influence the polymer's solubility and adhesion characteristics. It may increase the polymer's affinity for polar solvents and enhance its adhesion to various substrates. The steric bulk of the methoxy group, positioned ortho to one of the fluorine atoms and meta to the vinyl group, could restrict chain mobility, thereby affecting the glass transition temperature (Tg) of the polymer.

Combined Effects on Polymer Properties: The interplay between the electron-withdrawing fluoro groups and the electron-donating methoxy group on the aromatic ring can lead to unique electronic and optical properties. This substitution pattern may result in a polymer with a specific refractive index and potential for applications in optical devices.

A hypothetical data table summarizing the expected properties of poly(this compound) in comparison to polystyrene is presented below. It is important to note that these are projected values based on chemical principles, and experimental verification is required.

| Property | Projected for Poly(this compound) | Polystyrene (for comparison) | Rationale for Projection |

| Glass Transition Temp. (Tg) | Higher | ~100 °C | Increased chain rigidity from polar C-F bonds and potential steric hindrance from the methoxy group would likely elevate the Tg. |

| Thermal Stability (Td) | Higher | ~350-400 °C | The strong C-F bonds are expected to increase the energy required for thermal degradation. |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) | Soluble in aromatic and chlorinated solvents | The polar nature of the C-F and C-O bonds would favor solubility in more polar solvents. |

| Refractive Index | Lower | ~1.59 | Fluorinated polymers typically exhibit lower refractive indices. |

| Dielectric Constant | Lower | ~2.5 | The presence of fluorine generally leads to a decrease in the dielectric constant. |

| Surface Energy | Lower | ~30-33 mN/m | The fluorinated surface is expected to be hydrophobic and oleophobic, resulting in lower surface energy. |

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Post-Polymerization Functionalization Strategies for Polymers Incorporating this compound Units

Post-polymerization modification is a powerful tool for tailoring the properties of polymers and introducing new functionalities. For polymers derived from this compound, several strategies can be envisioned, primarily targeting the aromatic ring and the methoxy group.

Aromatic Ring Functionalization: The benzene ring, activated by the methoxy group and influenced by the fluoro groups, presents opportunities for electrophilic substitution reactions. However, the presence of two deactivating fluoro groups could make these reactions challenging. More viable approaches would involve leveraging the existing substituents.

Modification of the Methoxy Group: The methoxy group offers a reactive handle for post-polymerization modification.

Demethylation: The ether linkage of the methoxy group can be cleaved to yield a phenolic hydroxyl group. This transformation is typically achieved using strong acids like HBr or reagents such as boron tribromide (BBr3). The resulting phenolic polymer would be a versatile precursor for a variety of subsequent functionalization reactions.

Esterification and Etherification: The newly introduced hydroxyl group could be readily converted into esters or ethers by reaction with acyl chlorides, anhydrides, or alkyl halides. This would allow for the attachment of a vast array of functional moieties, including biocompatible polymers like polyethylene (B3416737) glycol (PEG), fluorescent dyes, or cross-linking agents.

Click Chemistry: The hydroxyl group could be modified to introduce an azide (B81097) or alkyne functionality, enabling the use of highly efficient and orthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These methods are ideal for conjugating complex molecules to the polymer backbone under mild conditions.

A summary of potential post-polymerization functionalization strategies is provided in the table below.

| Target Site | Reaction Type | Reagents | Introduced Functionality |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Amino, Thioether, Ether groups |

| Methoxy Group | Demethylation | BBr3, HBr | Phenolic Hydroxyl group |

| Resulting Phenol | Esterification | Acyl chlorides, Anhydrides | Ester groups with various functionalities |

| Resulting Phenol | Etherification | Alkyl halides, Epoxides | Ether groups, PEG chains |

| Resulting Phenol | Click Chemistry Handle Installation | Azido- or Alkyne-containing reagents | Azide or Alkyne groups for subsequent click reactions |

These functionalization strategies would significantly expand the utility of polymers derived from this compound, enabling their adaptation for advanced applications in fields such as materials science, electronics, and biomedicine.

Advanced Spectroscopic and Analytical Characterization of 1,4 Difluoro 2 Methoxy 5 Vinylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 1,4-Difluoro-2-methoxy-5-vinylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons, the vinyl group protons, and the methoxy (B1213986) group protons.

The vinyl group typically presents as a characteristic AXM spin system, consisting of three protons with distinct chemical shifts and coupling constants:

H_gem (geminal to the ring)

H_cis (cis to the ring)

H_trans (trans to the ring)

The aromatic region would show two signals corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns would be influenced by the surrounding methoxy, fluoro, and vinyl substituents. The methoxy group would appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are predicted values based on structure-property relationships. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H (position 3) | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| Aromatic H (position 6) | 6.9 - 7.3 | Doublet of doublets (dd) | J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 |

| Vinyl H (α to ring) | 6.6 - 6.8 | Doublet of doublets (dd) | J(trans) ≈ 17-18, J(cis) ≈ 10-11 |

| Vinyl H (β, trans) | 5.7 - 5.9 | Doublet (d) | J(trans) ≈ 17-18 |

| Vinyl H (β, cis) | 5.2 - 5.4 | Doublet (d) | J(cis) ≈ 10-11 |

| Methoxy (OCH₃) | 3.8 - 4.0 | Singlet (s) | N/A |

Carbon-13 NMR spectroscopy is used to determine the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of highly electronegative fluorine atoms will cause significant splitting of the signals for the carbons directly bonded to them (C-F coupling).

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are predicted values. C-F coupling constants can be large and are crucial for assignment.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted ¹J(C-F) (Hz) |

| C1 (C-F) | 155 - 160 | Doublet (d) | 240 - 250 |

| C2 (C-OCH₃) | 145 - 150 | Doublet of doublets (dd) | - |

| C3 | 110 - 115 | Doublet (d) | - |

| C4 (C-F) | 150 - 155 | Doublet (d) | 245 - 255 |

| C5 (C-Vinyl) | 120 - 125 | Doublet of doublets (dd) | - |

| C6 | 115 - 120 | Doublet (d) | - |

| Vinyl C (α) | 130 - 135 | Singlet (s) | N/A |

| Vinyl C (β) | 115 - 120 | Singlet (s) | N/A |

| Methoxy C | 55 - 60 | Singlet (s) | N/A |

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Since ¹⁹F has 100% natural abundance and a spin of ½, it provides sharp signals over a wide chemical shift range. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 1 and 4. The chemical shifts and coupling to nearby protons (H-F coupling) and the other fluorine atom (F-F coupling) would confirm their positions on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound (Note: Chemical shifts are relative to a standard like CFCl₃.)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F (position 1) | -110 to -120 | Doublet of doublets (dd) |

| F (position 4) | -115 to -125 | Doublet of doublets (dd) |

To definitively assign all proton and carbon signals and establish through-bond and through-space correlations, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) couplings, confirming the connectivity within the vinyl group and identifying which aromatic protons are adjacent.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the vinyl and methoxy groups and the aromatic ring. For instance, it would show correlations from the methoxy protons to C2 and from the alpha-vinyl proton to C5 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Vinyl) | Stretch | 3080 - 3010 | Medium |

| C-H (Methoxy) | Stretch | 2950 - 2850 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Strong |

| C=C (Vinyl) | Stretch | 1640 - 1620 | Medium |

| C-F (Aryl) | Stretch | 1250 - 1100 | Strong |

| C-O (Aryl Ether) | Stretch | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong |

| C-H (Vinyl) | Out-of-plane bend | 1000 - 910 | Strong |

The presence of strong absorption bands in the 1250-1100 cm⁻¹ region would be a clear indication of the C-F bonds. The combination of aromatic, vinyl, and ether stretches would provide a unique fingerprint for the molecule, confirming the presence of all key functional groups.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive technique for obtaining a detailed structural fingerprint of molecules by probing their vibrational modes. arxiv.org For this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to specific molecular vibrations. These vibrations arise from the various functional groups present: the vinyl (-CH=CH2) group, the aromatic benzene ring, the carbon-fluorine (C-F) bonds, and the carbon-oxygen (C-O) bond of the methoxy group.

The analysis of the spectrum allows for the unambiguous identification and structural confirmation of the compound. The vinyl group gives rise to characteristic C=C stretching vibrations, typically in the 1620-1640 cm⁻¹ region, and various C-H stretching and bending modes. The substituted benzene ring produces a complex pattern of signals, including ring breathing modes and C-H stretching. Vibrations involving the heavier fluorine and oxygen atoms appear at lower frequencies. Specifically, C-F stretching modes and C-O-C stretching from the methoxy group provide key identifying features in the fingerprint region of the spectrum. Strong Raman activities can be observed for low-frequency modes in substituted benzenes, which can be ascribed to stereo-specific σ–π interactions between the substituents and the benzene ring. researchgate.net

The selection rules for Raman spectroscopy dictate that for a vibrational mode to be "Raman active," it must involve a change in the polarizability of the molecule. youtube.com This is complementary to infrared (IR) spectroscopy, which requires a change in the dipole moment. For molecules with a center of inversion, no vibrational modes can be both IR and Raman active, a principle known as the mutual exclusion rule. youtube.com

Table 1: Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Vinyl C-H Stretch | Vinyl Group | 3010 - 3095 |

| C=C Stretch | Vinyl Group | 1620 - 1640 |

| Aromatic Ring Stretch | Benzene Ring | 1400 - 1600 |

| C-H Bending | Vinyl & Methyl Groups | 1350 - 1450 |

| C-O Stretch | Methoxy Group | 1200 - 1275 |

| C-F Stretch | Fluoro-aromatic | 1100 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental formula by measuring its mass with extremely high accuracy and precision. thermofisher.com Unlike nominal mass spectrometry which provides integer masses, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions by measuring the mass-to-charge ratio (m/z) to several decimal places. enovatia.comresearchgate.net

For this compound (C₉H₈F₂O), the exact mass is calculated by summing the masses of the most abundant isotopes of each element. missouri.edu The ability of HRMS to provide mass accuracy within a few parts per million (ppm) is essential for confirming the identity of newly synthesized compounds, metabolites, or impurities. enovatia.com

Table 2: Exact Mass Determination of this compound by HRMS

| Parameter | Value |

| Molecular Formula | C₉H₈F₂O |

| Calculated Exact Mass (Monoisotopic) | 170.0543 Da |

| Ion Species | [M+H]⁺ |

| Expected m/z | 171.0621 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile organic compounds in a mixture. nih.gov In this technique, the sample is vaporized and passed through a capillary column (the GC component), which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that acts as a molecular fingerprint.

For the analysis of this compound, GC-MS is used to assess its purity by detecting and identifying any residual starting materials, byproducts, or contaminants. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific analytical conditions. The subsequent mass spectrum, typically generated by electron ionization (EI), reveals a pattern of fragment ions. For aromatic ethers, a prominent molecular ion peak is often observed due to the stability of the benzene ring. whitman.edu Common fragmentation pathways include cleavage at the β-bond to the aromatic ring and loss of small neutral molecules like CO. whitman.edu This combined information of retention time and fragmentation pattern allows for confident identification and quantification. The analysis of fluorinated compounds by GC-MS is a well-established method for various applications. oup.comnih.govjeol.com

Chemical Ionization Mass Spectrometry (CI-MS) for Ionization Mechanism Studies

Chemical Ionization (CI) is a soft ionization technique that is complementary to the more energetic Electron Ionization (EI). libretexts.org In CI, the analyte is not ionized directly by electrons. Instead, a reagent gas (such as methane or ammonia) is introduced into the ion source at a much higher concentration than the analyte. libretexts.orgtechnologynetworks.com The reagent gas is ionized by the electron beam, creating reagent gas ions which then undergo ion-molecule reactions to form stable species like CH₅⁺. libretexts.orgjove.com These species act as proton donors, gently ionizing the analyte molecules through proton transfer.

This process imparts very little excess energy to the analyte molecule, resulting in significantly less fragmentation compared to EI. technologynetworks.com For molecules like ethers, which can undergo extensive fragmentation in EI and may not show a clear molecular ion peak, CI is particularly valuable. whitman.edutechnologynetworks.com The resulting CI mass spectrum is often dominated by the protonated molecule, [M+H]⁺. For this compound (MW = 170.15 g/mol ), CI-MS would be expected to show a strong signal at an m/z of 171, confirming the molecular weight of the intact molecule. This makes CI-MS an excellent tool for verifying molecular mass when EI spectra are complex or ambiguous. libretexts.org

Chromatographic Techniques

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight distribution of polymers. youtube.com This method separates polymer chains based on their size, or more precisely, their hydrodynamic volume in solution. youtube.com The separation occurs as a dilute polymer solution is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute first, while smaller chains penetrate the pores to varying degrees and have a longer path, eluting later.

When this compound is polymerized, GPC is used to determine key properties of the resulting polymer, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). youtube.com Mn represents the average molecular weight calculated by counting the number of molecules, while Mw is an average that gives more weight to heavier molecules. The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a very narrow distribution where most polymer chains are of similar length. The analysis requires calibration with well-characterized polymer standards, such as polystyrene, to correlate elution time with molecular weight. warwick.ac.uklcms.czmdpi.com

Table 3: Example GPC Data for a Polymer Derived from a Substituted Styrene (B11656) Monomer

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer Batch 1 | 25,400 | 31,750 | 1.25 |

| Polymer Batch 2 | 28,100 | 38,200 | 1.36 |

| Polymer Batch 3 | 26,500 | 33,650 | 1.27 |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique widely employed for monitoring the progress of organic reactions. Its application is critical in the synthesis or modification of this compound to ensure the complete consumption of starting materials and the successful formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate at various time intervals. Alongside the reaction mixture, spots of the starting material (e.g., this compound) and, if available, the pure product are applied as standards for comparison. The plate is then developed in a suitable solvent system (mobile phase).

The progress of the reaction is visualized by comparing the spots.

At the beginning of the reaction (T=0): A prominent spot corresponding to the starting material will be visible.

As the reaction proceeds: The intensity of the starting material spot will decrease, while a new spot, corresponding to the product, will appear and intensify.

Upon completion: The spot of the starting material should ideally disappear completely, leaving only the product spot.

The retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. A change in the chemical structure, for instance, the conversion of the vinyl group in this compound to another functional group, will result in a different polarity and thus a different Rƒ value, allowing for clear differentiation between the reactant and the product.

Table 1: Illustrative TLC Monitoring of a Hypothetical Reaction

| Time Point | Reactant Spot (Rƒ = 0.7) | Product Spot (Rƒ = 0.4) | Observations |

| 0 min | High Intensity | No Spot | Reaction initiated. |

| 30 min | Medium Intensity | Low Intensity | Product formation is observed. |

| 60 min | Low Intensity | Medium Intensity | Reactant is being consumed. |

| 120 min | No Spot | High Intensity | Reaction is complete. |

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are indispensable for characterizing the properties of polymers derived from this compound. These methods measure the physical and chemical properties of a substance as a function of temperature, providing critical data on thermal transitions and stability.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material. For poly(this compound), DSC analysis provides insights into key properties such as the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state.

Table 2: Expected Thermal Transitions for Poly(this compound) Based on Analogous Polymers

| Polymer | Glass Transition (Tg) | Melting Temperature (Tm) | Notes |

| Polystyrene | ~100 °C | N/A (Amorphous) | Standard reference polymer. |

| Poly(fluorinated styrene) Copolymers | >110 °C | N/A (Amorphous) | Increased Tg due to fluorination. rsc.org |

| Poly(this compound) | Expected >100 °C | N/A (Amorphous) | Expected to have enhanced thermal properties due to its specific substitutions. |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of polymeric materials. For polymers of this compound, TGA would identify the onset temperature of decomposition, which is a key indicator of its performance limits at elevated temperatures.

Research on fluorinated styrene polymers indicates a slight improvement in thermal stability compared to standard polystyrene. rsc.org The strong carbon-fluorine bonds contribute to this enhanced stability. For example, the thermal degradation of certain perfluoroalkyl end-functionalized polystyrenes begins at approximately 280 °C. wpmucdn.com TGA thermograms would show the percentage of weight loss versus temperature, revealing the temperature at which significant degradation occurs.

Table 3: Expected Thermal Stability Data for Poly(this compound)

| Polymer | Onset of Decomposition (Tonset) | Temperature at 5% Weight Loss (Td5) | Residue at 600 °C |

| Polystyrene | ~300 °C | ~350 °C | < 5% |

| Poly(fluorinated styrene) Derivatives | >280 °C | >350 °C | < 5% |

| Poly(this compound) | Expected >300 °C | Expected >360 °C | Expected < 5% |

Other Advanced Spectroscopic and Structural Characterization Methods

Beyond standard chromatographic and thermal analyses, a suite of advanced spectroscopic techniques is essential for a comprehensive structural evaluation of this compound and its derivatives.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. For fluorinated polymers, XPS is particularly valuable for quantifying the fluorine content on the surface. utl.pt It can differentiate between various carbon environments, such as C-C, C-O, C-F, CF₂, and CF₃ groups, by analyzing the binding energies of the C1s electrons. sci-hub.seacs.org Angle-dependent XPS can be used for non-destructive depth profiling to investigate the segregation of the fluorinated components at the polymer-air interface. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is fundamental for elucidating the precise chemical structure of the monomer and its corresponding polymer.

¹H NMR provides information on the protons in the molecule, such as those on the vinyl group and the aromatic ring.

¹³C NMR helps in identifying all unique carbon atoms in the structure.

¹⁹F NMR is especially crucial for fluorinated compounds, providing a distinct signal for each unique fluorine environment, confirming the 1,4-difluoro substitution pattern on the benzene ring. rsc.org

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These microscopic techniques are used to investigate the surface morphology and topography of polymeric films or materials derived from this compound. They can reveal information about phase separation in copolymers or the surface texture of coatings, which can be critical for various applications.

Computational Chemistry and Theoretical Modeling of 1,4 Difluoro 2 Methoxy 5 Vinylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For 1,4-Difluoro-2-methoxy-5-vinylbenzene, these methods can predict a range of properties, from its three-dimensional shape to its electronic and optical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable conformation of this compound. These calculations involve optimizing the molecular geometry to find the lowest energy structure. The presence of the methoxy (B1213986) and vinyl groups introduces rotational flexibility, and DFT can be used to calculate the energy barriers associated with the rotation of these groups relative to the benzene (B151609) ring.

The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecule's structure. For instance, the C-F, C-O, and C=C bond lengths are influenced by the electronic interplay between the fluoro, methoxy, and vinyl substituents on the aromatic ring. The planarity of the vinyl group with respect to the benzene ring is a key conformational feature that can be assessed.

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| C=C (vinyl) Bond Length | ~1.34 Å |

| Dihedral Angle (Ring-Vinyl) | ~0-10° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the vinyl group and the methoxy-substituted benzene ring, which are the more electron-rich parts of the molecule. The LUMO, conversely, is likely distributed over the vinyl group and the aromatic ring, indicating these are the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

| Orbital | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | ~ -5.8 eV | Vinyl group, Methoxy-substituted ring |

| LUMO | ~ -1.2 eV | Vinyl group, Aromatic ring |

| HOMO-LUMO Gap | ~ 4.6 eV | - |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atom of the methoxy group and the fluorine atoms, indicating these are areas rich in electrons and prone to electrophilic attack. The vinyl group's double bond also represents a region of higher electron density. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms, signifying electron-deficient areas. This detailed charge distribution map is invaluable for predicting intermolecular interactions.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. DFT calculations are commonly used to compute the harmonic vibrational frequencies. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

The predicted vibrational spectrum for this compound would show characteristic peaks for the C-H stretching of the aromatic ring and vinyl group, the C=C stretching of the vinyl group and the ring, the C-F stretching, and the C-O stretching of the methoxy group. By comparing the calculated spectrum with an experimentally obtained one, the molecular structure can be confirmed, and the vibrational modes can be assigned to specific atomic motions.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Vinyl C-H Stretch | 3080-3020 |

| Vinyl C=C Stretch | 1650-1620 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1250-1100 |

| C-O Stretch (Methoxy) | 1270-1230 |

Molecules with extended π-electron systems and significant charge asymmetry can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β).

For this compound, the presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups, along with the π-conjugated system of the vinylbenzene core, suggests potential NLO activity. DFT calculations can provide quantitative estimates of the dipole moment (μ), polarizability, and hyperpolarizability tensors. A large value for the first-order hyperpolarizability indicates a strong NLO response. These calculations are crucial for the rational design of new NLO materials. nih.gov

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | ~2-3 Debye |

| Mean Polarizability (α) | Dependent on calculation level |

| First Hyperpolarizability (β) | Indicative of moderate NLO activity |

Reaction Mechanism Studies through Computational Methods

Beyond static molecular properties, computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its polymerization, electrophilic addition to the vinyl group, or nucleophilic aromatic substitution.

By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For example, the mechanism of the addition of a halogen to the vinyl group can be modeled to determine whether it proceeds through a concerted or a stepwise mechanism. DFT calculations can provide the geometries and energies of the reactants, transition states, and products, offering a detailed understanding of the reaction's kinetics and thermodynamics. Such studies are vital for controlling reaction outcomes and designing more efficient synthetic routes.

Molecular Electron Density Theory (MEDT) Investigations into Reaction Pathways

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the reactivity of organic molecules by analyzing the changes in electron density throughout a reaction. nih.gov Unlike frontier molecular orbital theory, MEDT posits that the electron density distribution in the ground state of the reactants determines the course of a chemical reaction. nih.gov For this compound, MEDT can be employed to investigate various potential reaction pathways, such as cycloadditions, electrophilic additions to the vinyl group, or nucleophilic aromatic substitutions.

Detailed MEDT studies, though not yet published for this specific compound, would involve mapping the electron density changes along the reaction coordinates for different proposed mechanisms. This analysis helps in identifying the feasibility of a reaction pathway by examining the flow of electron density between reacting centers. The theory allows for a nuanced understanding of bond formation and breaking processes on a fundamental electronic level.

Transition State Characterization and Reaction Barrier Energy Calculations

A critical aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods are used to locate and characterize the geometry of the transition state for a given reaction of this compound. Frequency calculations are then performed to confirm that the located structure is a true transition state, identified by the presence of a single imaginary frequency corresponding to the motion along the reaction path.

Once the transition state is characterized, the reaction barrier energy, or activation energy, can be calculated. This value is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. A high energy barrier suggests a slow reaction, while a low barrier indicates a more facile process. For this compound, these calculations could be used to predict its reactivity in various chemical transformations.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a study.

| Reaction Pathway | Transition State Geometry (Selected Parameters) | Calculated Reaction Barrier (kcal/mol) |

| Diels-Alder Cycloaddition | C-C bond forming distances: 2.1 Å, 2.3 Å | 25.4 |

| Electrophilic Addition of HBr | Br-C distance: 2.5 Å; H-C distance: 1.8 Å | 15.2 |

| Nucleophilic Aromatic Substitution | C-F bond breaking distance: 2.0 Å | 35.8 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Computational Polymer Science Applications

Computational polymer science provides tools to simulate and predict the behavior of polymers, from their formation to their bulk properties. For this compound, these methods can be used to explore its potential as a monomer in polymerization processes.

Modeling of Polymerization Kinetics and Mechanisms

Different polymerization mechanisms, such as free radical, cationic, or anionic polymerization, could be modeled to determine the most effective method for synthesizing polymers from this monomer. The influence of reaction conditions, such as temperature, pressure, and catalyst concentration, on the polymerization process can also be investigated through these simulations.

Simulation of Polymer Architectures and Conformational Properties

Beyond the polymerization process itself, computational simulations are invaluable for predicting the architecture and conformational properties of the resulting polymer, poly(this compound). Molecular dynamics (MD) and Monte Carlo (MC) simulations can be used to explore the conformational space of polymer chains.